molecular formula C17H21Cl2FN2 B12844678 1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 2803-69-2

1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B12844678
CAS No.: 2803-69-2
M. Wt: 343.3 g/mol
InChI Key: YPAMGQMUBOMUNA-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a tetrahydroisoquinoline structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluorobenzoic acid
  • 4-Fluorobenzyl alcohol
  • 2-Fluorobenzyl alcohol

Uniqueness

1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to its combination of an amino group, a fluorobenzyl group, and a tetrahydroisoquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2803-69-2

Molecular Formula

C17H21Cl2FN2

Molecular Weight

343.3 g/mol

IUPAC Name

5-fluoro-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline;dihydrochloride

InChI

InChI=1S/C17H19FN2.2ClH/c1-20-9-8-12-4-2-3-5-15(12)17(20)10-13-6-7-14(18)11-16(13)19;;/h2-7,11,17H,8-10,19H2,1H3;2*1H

InChI Key

YPAMGQMUBOMUNA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC=CC=C2C1CC3=C(C=C(C=C3)F)N.Cl.Cl

Origin of Product

United States

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